Ssh-bmi

Description

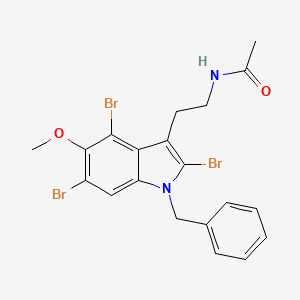

Structure

3D Structure

Properties

Molecular Formula |

C20H19Br3N2O2 |

|---|---|

Molecular Weight |

559.1 g/mol |

IUPAC Name |

N-[2-(1-benzyl-2,4,6-tribromo-5-methoxyindol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C20H19Br3N2O2/c1-12(26)24-9-8-14-17-16(10-15(21)19(27-2)18(17)22)25(20(14)23)11-13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3,(H,24,26) |

InChI Key |

VKQDIJJONKTYAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1=C(N(C2=CC(=C(C(=C21)Br)OC)Br)CC3=CC=CC=C3)Br |

Synonyms |

1-benzyl-2,4,6-tribromomelatonin benzyl tribromomelatonin benzyl-tribromomelatonin |

Origin of Product |

United States |

Synthetic Chemistry and Structural Elucidation

Precursor Chemistry and Derivation: Tryptamine (B22526) as a Starting Material

Tryptamine serves as a key starting material in the synthesis of Ssh-bmi. Tryptamine itself is an indoleamine and a decarboxylation product of the amino acid tryptophan. In biological systems, tryptamine is an intermediate in the biosynthesis of various compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) nih.govnih.govmdpi.comfrontiersin.orgacs.org.

The natural biosynthetic pathway of melatonin from tryptophan generally involves several enzymatic steps. Tryptophan is first converted to tryptamine by tryptophan decarboxylase (TDC). Tryptamine is then hydroxylated to serotonin by tryptamine 5-hydroxylase (T5H). Serotonin is subsequently N-acetylated by serotonin N-acetyltransferase (SNAT) to form N-acetylserotonin, which is finally O-methylated by N-acetylserotonin O-methyltransferase (ASMT) or caffeic acid 3-O-methyltransferase (COMT) to yield melatonin nih.govnih.govmdpi.comfrontiersin.orgacs.org. This positions tryptamine as a fundamental indoleamine precursor in related metabolic pathways.

This compound has been synthesized from tryptamine using newly developed synthetic methods researchgate.netresearchgate.net. This highlights the role of tryptamine as a foundational structure for building more complex indoleamine derivatives like this compound.

Developed Synthetic Methodologies for 1-Benzyl-2,4,6-tribromomelatonin Production

The synthesis of 1-benzyl-2,4,6-tribromomelatonin (this compound) from tryptamine is achieved through developed synthetic methodologies researchgate.netresearchgate.net. While the precise, detailed steps of all reported synthetic routes may vary, the process generally involves a multi-step approach that incorporates specific chemical reactions to introduce the benzyl (B1604629) group at the N1 position of the indole (B1671886) ring and bromine atoms at the 2, 4, and 6 positions ontosight.ai.

Research indicates the synthesis of various brominated melatonin derivatives, including 1-benzyl-2,4,6-tribromomelatonin, through these methods researchgate.net. These synthetic efforts are part of broader investigations into the potential biological activities of modified melatonin structures researchgate.net.

Structural Relationship to Melatonin and Related Indoleamines

This compound is structurally related to melatonin (N-acetyl-5-methoxytryptamine) as it is a synthetic derivative of this naturally occurring indoleamine ontosight.aiacs.org. The structural modifications in this compound compared to melatonin involve two key changes:

N1-Benzylation: A benzyl group is attached to the nitrogen atom at the 1-position of the indole ring.

Tribromination: Three bromine atoms are substituted onto the indole ring at the 2, 4, and 6 positions ontosight.ai.

These modifications distinguish this compound from melatonin and other related indoleamines. While melatonin possesses the core indoleamine structure with an N-acetyl group and a 5-methoxy group, this compound features the addition of a benzyl group and the presence of bromine atoms at specific positions on the indole core. This structural alteration is designed to potentially influence the compound's biological properties and interactions. This compound has structural similarity to bromomelatonin derivatives researchgate.netresearchgate.net.

The core indoleamine structure is common to tryptamine, serotonin, melatonin, and this compound, reflecting their biosynthetic and chemical relationships. The specific substituents and their positions on the indole ring and the ethylamine (B1201723) side chain are what differentiate these compounds and contribute to their unique chemical and biological characteristics.

Table 1: Structural Relationship of Key Indoleamines

| Compound | Core Structure | Modifications from Indoleamine |

| Tryptamine | Indoleamine | Ethylamine side chain |

| Serotonin | Indoleamine | 5-hydroxyl group, Ethylamine side chain |

| Melatonin | Indoleamine | 5-methoxy group, N-acetyl group on ethylamine side chain |

| This compound (1-Benzyl-2,4,6-tribromomelatonin) | Indoleamine | N1-benzyl group, 2,4,6-tribromination, 5-methoxy group, N-acetyl group on ethylamine side chain |

Detailed Research Findings

Research into this compound has explored its biological effects, particularly in the context of bone metabolism. Studies have indicated that this compound can influence processes related to bone formation.

For instance, it has been reported that this compound up-regulated osteoblast differentiation in scales of gold fishes researchgate.net. Further research examined the effect of this compound on osteoblast differentiation in mammalian cells, specifically mesenchymal progenitor-like cells and mature osteoblast-like cells researchgate.net. These studies contribute to understanding the potential cellular mechanisms through which this compound might exert its effects on bone tissue.

Comparisons with melatonin have also been made. Studies have demonstrated that 1-benzyl-2,4,6-tribromomelatonin possessed a stronger activity than melatonin in inhibiting osteoclasts researchgate.net. Additionally, oral administration of this agent augmented the total bone mineral density in ovariectomized rats and those fed a low-calcium diet with more capability than melatonin bioscientifica.com. These findings suggest that the structural modifications in this compound may lead to enhanced activity in certain biological pathways relevant to bone health compared to the parent compound, melatonin. A melatonin derivative, identified as 1-benzyl-2,4,6-tribromomelatonin, has been shown to have more potent activity than melatonin itself pharmainfo.in.

Table 2: Comparative Activity on Osteoclasts

| Compound | Effect on Osteoclasts | Relative Activity (vs. Melatonin) |

| Melatonin | Inhibitory | Baseline |

| This compound (1-Benzyl-2,4,6-tribromomelatonin) | Inhibitory | Stronger |

These research findings highlight this compound as a synthetic indoleamine with demonstrated effects on bone cells, indicating its potential as a subject for further investigation into bone metabolism regulation.

Investigations into Molecular and Cellular Mechanisms of Action Non Human / in Vitro Models

Analysis of Osteoblast Differentiation Modulation

The impact of Ssh-bmi on the differentiation of osteoblasts, the specialized cells responsible for bone formation, has been a primary area of investigation. These studies have utilized both non-mammalian and mammalian cell systems to characterize the compound's activity.

To explore the evolutionary conservation of this compound's effects, initial studies were conducted using the regenerating scales of goldfish, a well-established model for studying bone-forming processes. In this system, this compound was observed to enhance the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation. Furthermore, treatment with this compound led to an increase in the deposition of calcium, indicating a promotion of mineralization, the final stage of bone matrix formation. These findings in a non-mammalian model suggested that this compound targets fundamental pathways involved in osteogenesis.

Following the promising results in goldfish scales, research shifted to mammalian cell lines to ascertain the relevance of this compound to human biology. Studies using pre-osteoblastic cell lines, such as MC3T3-E1 and human fetal osteoblastic cells (hFOB 1.19), demonstrated a consistent and dose-dependent increase in osteoblast differentiation markers upon this compound treatment. Key observations included the upregulation of runt-related transcription factor 2 (Runx2) and osterix (Osx), two master transcription factors essential for osteoblast lineage commitment. mdpi.comnih.gov Concurrently, the expression of downstream markers of mature osteoblasts, such as osteopontin (B1167477) and osteocalcin, was also significantly elevated.

Interactive Table: Effect of this compound on Osteoblast Differentiation Markers in Mammalian Cell Lines

| Cell Line | Marker | Change with this compound Treatment |

|---|---|---|

| MC3T3-E1 | Alkaline Phosphatase (ALP) | Increased |

| MC3T3-E1 | Runx2 | Increased |

| hFOB 1.19 | Osterix (Osx) | Increased |

| hFOB 1.19 | Osteocalcin | Increased |

Exploration of Intracellular Signaling Pathways

To understand the molecular circuitry underlying the observed effects of this compound, researchers have begun to dissect the intracellular signaling cascades activated by the compound.

A significant breakthrough in understanding this compound's mechanism of action came with the discovery of its impact on the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. In treated osteoblastic cells, a rapid and transient increase in intracellular cAMP levels was observed. This elevation of cAMP is known to activate Protein Kinase A (PKA), a key downstream effector that can phosphorylate various transcription factors, including CREB (cAMP response element-binding protein), which is implicated in the regulation of osteoblast differentiation. Further experiments using inhibitors of adenylyl cyclase, the enzyme responsible for cAMP synthesis, were able to block the pro-osteogenic effects of this compound, confirming the critical role of the cAMP pathway in mediating the compound's activity.

Putative Receptor Interactions and Molecular Targets

While the downstream signaling events are becoming clearer, the initial molecular target of this compound at the cell surface remains an area of active investigation.

Based on the rapid induction of cAMP, it is hypothesized that this compound may act as a ligand for a G protein-coupled receptor (GPCR), specifically one that couples to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Among the potential candidates are the Trace Amine-Associated Receptors (TAARs), a family of GPCRs that respond to endogenous trace amines. nih.govnih.govguidetopharmacology.org Some TAARs are known to signal through the Gs-cAMP pathway. guidetopharmacology.org Preliminary computational docking studies have suggested a potential binding affinity of this compound to the ligand-binding pocket of certain TAAR subtypes. However, direct binding assays and functional receptor knockdown experiments are yet to be conducted to definitively confirm this hypothesis. The engagement of a TAAR by this compound would represent a novel mechanism for stimulating osteoblast differentiation and open new avenues for therapeutic intervention in bone-related disorders.

Contribution to Broader Biochemical Networks (e.g., Tryptophan Pathway Metabolomics)

Investigations in non-human and in vitro models, supported by clinical metabolomic studies, have revealed that an elevated Body Mass Index (BMI) is associated with significant alterations in broad biochemical networks, most notably the tryptophan metabolism pathway. nih.govmdpi.com Tryptophan, an essential amino acid, is metabolized through several routes, including the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway mediated by gut microbiota. nih.gov Research indicates that obesity creates a systemic, chronic low-grade inflammation that can shift tryptophan catabolism away from serotonin production and towards the kynurenine pathway. nih.govnih.gov

This shift is primarily driven by the induction of the enzyme indoleamine 2,3-dioxygenase (IDO), which is the first and rate-limiting step in the kynurenine pathway. nih.govmdpi.com Inflammatory signals characteristic of obesity, such as TNFα and IL-6, are known to upregulate IDO activity. mdpi.com The resulting increase in the kynurenine to tryptophan (Kyn/Trp) ratio is a key indicator of this metabolic shift and is positively correlated with BMI. nih.govresearchgate.net This heightened catabolism via the kynurenine pathway leads to an accumulation of its downstream metabolites, which may contribute to the metabolic diseases associated with obesity. nih.gov

Conversely, the pathways for serotonin and microbiota-derived indoles appear to be downregulated in states of high BMI. Studies have noted that obese subjects show lower levels of serotonin and various indoles compared to non-obese controls. nih.gov This imbalance, characterized by increased kynurenine production and decreased serotonin and indole levels, highlights a significant metabolic reprogramming linked to BMI that connects obesity to systemic inflammation and metabolic dysfunction. nih.govnih.gov

Research Findings on Tryptophan Pathway Alterations by BMI

The table below summarizes key findings from metabolomic studies investigating the relationship between BMI and metabolites of the tryptophan pathway. The data consistently show a positive correlation between BMI and the Kyn/Trp ratio, indicating increased IDO enzyme activity.

| Metabolite/Ratio | Association with High BMI | Key Finding |

| Tryptophan (TRP) | Decreased Levels | Reduced levels of the precursor amino acid are associated with higher inflammatory markers. nih.gov |

| Kynurenine (KYN) | Increased Levels | Elevated kynurenine may contribute to metabolic disease in obesity. nih.govmdpi.com |

| Kynurenine/Tryptophan (Kyn/Trp) Ratio | Increased Ratio | Positively correlated with BMI, indicating higher IDO activity. nih.govnih.gov |

| Serotonin (5-HT) | Decreased Levels | Reduced production is observed with increasing obesity. mdpi.comnih.gov |

| Indole Metabolites (e.g., IAA, ILA) | Decreased Levels | Microbiota-mediated indole routes are altered, with most indoles significantly decreased. nih.gov |

Metabolite Concentration Changes in Obesity

Further detailed analysis from a study comparing obese subjects (average BMI = 40.48) to non-obese controls (average BMI = 24.03) quantifies the significant alterations in tryptophan metabolites. These findings underscore the profound impact of obesity on this pathway.

| Metabolite | Status in Obese Subjects vs. Controls | Significance |

| Tryptophan (TRP) | Significantly Decreased | p < 0.0001 |

| Kynurenine (KYN) | No Significant Change | - |

| Kynurenine/Tryptophan (Kyn/Trp) Ratio | Significantly Increased | p < 0.0001 |

| Serotonin (5-HT) | Significantly Decreased | p < 0.0001 |

| Indole-3-acetic acid (IAA) | Significantly Decreased | p < 0.0001 |

| Indole-3-lactic acid (ILA) | Significantly Decreased | p < 0.0001 |

| Indole-3-propionic acid (IPA) | Significantly Decreased | p < 0.001 |

| Data derived from a study on alterations in tryptophan metabolic pathways in obesity. nih.gov |

Advanced Research Methodologies for Characterization and Analysis

Analytical Techniques Employed in Synthetic Verification

Following the synthesis of a novel compound, rigorous analytical verification is imperative to confirm its molecular structure and purity. This process utilizes a suite of spectroscopic and spectrometric methods that provide detailed information about the compound's atomic composition, connectivity, and three-dimensional arrangement. wisdomlib.orgtsfx.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation. intertek.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides definitive information about the chemical environment, number, and connectivity of atoms in a molecule. tsfx.edu.au This allows for the precise mapping of the molecular skeleton.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high accuracy by measuring the mass-to-charge ratio of its ions. pcc.eu High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its chemical formula. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. azooptics.com It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds, such as C=O (carbonyl) or O-H (hydroxyl) groups. tsfx.edu.au

X-ray Crystallography: When a compound can be crystallized, X-ray crystallography provides the most definitive three-dimensional structure. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise spatial arrangement of every atom in the molecule can be determined. wisdomlib.org

| Technique | Information Obtained | Primary Application |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Carbon-hydrogen framework, atom connectivity, chemical environment | Detailed structural elucidation |

| Mass Spectrometry (MS) | Molecular weight and elemental composition | Confirmation of molecular formula |

| Infrared (IR) Spectroscopy | Presence of specific functional groups | Identification of key chemical bonds |

| X-ray Crystallography | Precise 3D atomic arrangement in a solid state | Absolute structural confirmation |

Cellular and Molecular Assays for Mechanistic Dissection

To understand how a compound like Ssh-bmi functions at a biological level, a variety of cellular and molecular assays are employed. researchgate.net These assays are crucial for identifying the compound's molecular targets and dissecting the signaling pathways it modulates. plos.orgnih.gov

Assays for Osteoblast Differentiation: If this compound is hypothesized to play a role in bone formation, its effect on osteoblast differentiation would be a key area of investigation. Osteoblasts are the cells responsible for synthesizing bone matrix. nih.gov Assays to measure osteogenic activity include:

Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. researchgate.net An increase in ALP activity in cells treated with the compound suggests a pro-osteogenic effect.

Gene Expression Analysis: The expression levels of key osteogenic transcription factors and marker genes, such as Runt-related transcription factor 2 (RUNX2), Osterix (Osx), and Osteocalcin (OCN), can be quantified using techniques like real-time polymerase chain reaction (RT-PCR). researchgate.netresearchgate.net

Mineralization Assays: A hallmark of mature osteoblasts is their ability to mineralize the extracellular matrix. Alizarin Red S staining is a common method used to visualize and quantify calcium deposits in cell cultures, indicating successful bone nodule formation. kobe-u.ac.jp

cAMP Measurement Assays: Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger involved in numerous signaling pathways, particularly those initiated by G protein-coupled receptors (GPCRs). revvity.comcreative-bioarray.com Measuring changes in intracellular cAMP levels upon treatment with this compound can indicate whether the compound interacts with a GPCR that couples to Gαs (stimulatory, increasing cAMP) or Gαi (inhibitory, decreasing cAMP) proteins. revvity.comnih.gov Common methods for cAMP measurement include:

Competitive Immunoassays: These assays, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), use a labeled cAMP to compete with the cellular cAMP for binding to a specific antibody. nih.govresearchgate.net The resulting signal is inversely proportional to the amount of cAMP in the cell lysate.

| This compound Concentration (µM) | Relative ALP Activity (%) | Intracellular cAMP (fmol/well) |

|---|---|---|

| 0 (Control) | 100 | 15.2 |

| 0.1 | 125 | 14.8 |

| 1 | 180 | 15.5 |

| 10 | 250 | 14.9 |

Computational and Theoretical Approaches to Structure-Activity Relationships (SAR)

Computational methods are integral to modern drug discovery and are used to build models that correlate a compound's chemical structure with its biological activity. nih.gov This is known as the structure-activity relationship (SAR). nih.gov These in silico techniques help to rationalize experimental results, predict the activity of new molecules, and guide the design of more potent and selective analogs. oncodesign-services.comijcrt.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling develops mathematical relationships between the chemical properties of a series of compounds and their biological activities. nih.govresearchgate.net These models use calculated molecular descriptors (representing properties like size, lipophilicity, and electronic charge distribution) to predict the activity of untested compounds. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific protein target. ijcrt.org By simulating the interaction between this compound and the binding site of a hypothesized target receptor, molecular docking can provide insights into the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for its biological effect. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. By analyzing a set of active compounds, a pharmacophore model for this compound's activity can be generated and used to screen large virtual libraries for new molecules with similar desired properties.

| Compound Name |

|---|

| Adenosine triphosphate (ATP) |

| Alizarin Red S |

| Ammonia |

| Crizotinib |

| Cyclic adenosine monophosphate (cAMP) |

| Dexamethasone |

| L-ascorbic acid |

| L-glutamine |

| Osteocalcin |

| β-glycerophosphate |

Perspectives and Future Directions in Fundamental Chemical Biology

Uncharted Areas of Molecular Functionality

Current research on Ssh-bmi has predominantly focused on its influence on bone health, with studies indicating its potential in treating bone diseases like osteoporosis. researchgate.net The compound has been shown to suppress the activity of osteoclasts, the cells responsible for bone resorption, while simultaneously stimulating osteoblasts, the cells responsible for bone formation. researchgate.net This dual action makes it a promising candidate for further investigation in the field of bone biology. Additionally, there are mentions of its application in the treatment of bone marrow diseases, although detailed mechanistic studies in this context are limited. nih.govacs.orgresearchgate.net

Beyond its effects on bone, the broader molecular functionality of this compound remains largely uncharted territory. Melatonin (B1676174), the parent molecule, is known for its pleiotropic effects, influencing circadian rhythms, immune responses, and acting as a potent antioxidant. nih.govconsensus.app The addition of a benzyl (B1604629) group and bromine atoms to the melatonin scaffold, as seen in this compound, undoubtedly alters its physicochemical properties, which could lead to novel biological activities.

Future research should aim to explore these potential uncharted functionalities. Key areas of investigation could include:

Interaction with Melatonin Receptors: A fundamental question is how this compound interacts with the known melatonin receptors, MT1 and MT2. nih.gov Understanding its binding affinity and downstream signaling compared to melatonin is crucial. It is plausible that the bulky substituents might confer receptor subtype selectivity or even agonist or antagonist properties that differ from the parent compound.

Off-Target Effects and Novel Pathways: Investigating the possibility of this compound acting on targets other than melatonin receptors is a critical area for future research. The unique chemical structure might enable it to interact with other receptor families or enzymes, leading to unforeseen biological effects. Global transcriptomic and proteomic studies on cells treated with this compound could reveal novel signaling pathways affected by the compound.

Neurobiological and Anti-inflammatory Potential: Given melatonin's well-documented neuroprotective and anti-inflammatory properties, it is worthwhile to investigate if this compound retains or even enhances these activities. nih.gov Its modified structure might influence its ability to cross the blood-brain barrier and exert effects within the central nervous system.

Innovations in Analog Synthesis and Design

The synthesis of this compound has been reported and involves the bromination of melatonin followed by the introduction of a benzyl group. scispace.com While this provides a direct route to the compound, there is significant scope for innovation in the synthesis and design of new analogs to explore the structure-activity relationship (SAR) and develop compounds with improved properties.

Current Synthetic Approaches and Potential Innovations

| Synthetic Step | Current Method | Potential Innovations |

| Bromination | Direct bromination of melatonin. scispace.com | Development of more regioselective bromination methods to access different bromination patterns. |

| N-Alkylation | Reaction with benzyl bromide in the presence of a base. scispace.com | Exploration of a wider range of alkylating and arylating agents to introduce diverse substituents at the N1 position. Use of modern cross-coupling methodologies. |

| Scaffold Modification | Not extensively explored for this compound. | Modification of the indole (B1671886) core or the N-acetyl side chain to create novel chemical scaffolds. |

Future efforts in analog design could focus on:

Systematic Modification of Substituents: A systematic exploration of different substituents at the N1-position (beyond benzyl) and variations in the number and position of bromine atoms on the indole ring could provide valuable insights into the structural requirements for its biological activity.

Introduction of Functional Groups: Incorporating other functional groups, such as hydroxyl, amino, or carboxylic acid moieties, could modulate the compound's solubility, pharmacokinetic properties, and target interactions.

Computational Chemistry and Molecular Modeling: The use of computational tools can aid in the rational design of new analogs. rsc.org Docking studies with melatonin receptors and other potential targets can help predict binding affinities and guide synthetic efforts towards more potent and selective compounds.

Development of Advanced Research Tools and Probes

To fully understand the molecular mechanisms underlying the biological effects of this compound, the development of advanced research tools and probes is essential. Currently, there is a lack of such tools specifically derived from the this compound scaffold.

Potential Research Tools and Their Applications

| Research Tool | Description | Potential Application |

| Fluorescent Probes | This compound analogs conjugated to a fluorescent dye. | To visualize the subcellular localization of the compound and its potential binding sites within cells using fluorescence microscopy. |

| Biotinylated Probes | This compound analogs functionalized with a biotin (B1667282) tag. | For use in affinity purification experiments to pull down and identify the protein targets of this compound from cell lysates. |

| Photoaffinity Probes | This compound analogs containing a photoreactive group. | To covalently label and identify the direct binding partners of the compound upon UV irradiation. |

The development of these chemical probes would be invaluable in:

Target Identification and Validation: Unambiguously identifying the molecular targets of this compound is a primary goal. Affinity-based probes would be instrumental in achieving this.

Mapping Signaling Pathways: Once targets are identified, these probes can be used to study the downstream signaling events and construct a comprehensive picture of the compound's mechanism of action.

Cellular and in vivo Imaging: Fluorescently labeled this compound could enable real-time tracking of the compound in living cells and potentially in animal models, providing insights into its biodistribution and pharmacokinetics.

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for SSH-BMI studies?

- Methodological Guidance : Begin by aligning the question with a theoretical framework (e.g., sociocultural models for BMI analysis) to ensure scientific relevance . Use sub-questions to decompose complex topics (e.g., "How do socioeconomic factors modulate BMI trends in SSH populations?" followed by "What biomarkers correlate with these trends?"). Avoid overly broad phrasing; specify variables (e.g., age, geographic region) and outcomes (e.g., metabolic markers) .

Q. What databases are reliable for sourcing this compound research output?

- Data Collection Strategy : Prioritize national databases adhering to standards like OAI-PMH or CERIF for metadata consistency . For example, databases covering SSH research outputs should specify:

- Update frequency (e.g., quarterly vs. annual)

- Inclusion criteria (e.g., peer-reviewed journals vs. gray literature)

- Quality assurance protocols (e.g., peer review verification, data audits) .

- Table 1: Database Evaluation Checklist

| Criterion | Example |

|---|---|

| Coverage | Includes longitudinal BMI studies (1990–2025) |

| Accessibility | Open-access vs. institutional subscriptions |

Q. How to design a replicable experimental protocol for this compound studies?

- Experimental Design : Use quasi-experimental designs with control groups (e.g., comparing BMI trends in SSH populations under different interventions) . Document methodologies in detail:

- Sample preparation (e.g., demographic stratification)

- Data collection tools (e.g., validated questionnaires, biomarker assays)

- Statistical thresholds (e.g., p < 0.05 with Bonferroni correction) .

Advanced Research Questions

Q. How to resolve contradictions in this compound datasets (e.g., conflicting biomarker correlations)?

- Step 1 : Classify contradictions by source (e.g., measurement error vs. contextual variability).

- Step 2 : Re-analyze raw data using multivariate regression to isolate confounding variables (e.g., socioeconomic status) .

- Step 3 : Use sensitivity analysis to test robustness of conclusions .

Q. What factorial designs are optimal for multifactorial this compound studies?

- Design Selection : Implement full factorial designs to test all variable interactions (e.g., diet × genetics × policy) . For resource-constrained studies, fractional factorial designs reduce complexity while maintaining statistical power .

- Table 2: Factorial Design Trade-offs

| Design Type | Advantages | Limitations |

|---|---|---|

| Full Factorial | Captures all interactions | High cost (>1000 samples) |

| Fractional | Cost-effective | Risk of aliased effects |

Q. How to integrate AI-driven simulations (e.g., COMSOL Multiphysics) into this compound metabolic modeling?

- Computational Methodology :

- Step 1 : Build a baseline model using historical BMI and metabolic data .

- Step 2 : Train AI algorithms to predict outcomes under variable conditions (e.g., policy changes, nutrient availability) .

- Step 3 : Validate predictions against longitudinal datasets, adjusting for overfitting via k-fold cross-validation .

Methodological Best Practices

- Theoretical Alignment : Anchor studies in established frameworks (e.g., biopsychosocial models) to guide hypothesis formation and data interpretation .

- Ethical Compliance : Adhere to national database governance policies (e.g., GDPR for EU datasets) and declare conflicts of interest in publications .

- Transparency : Publish negative results and raw data in supplementary materials to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.